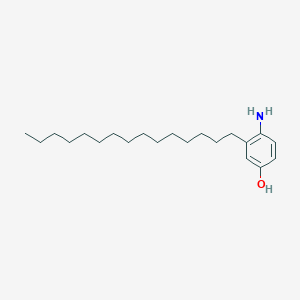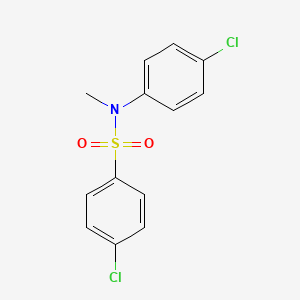![molecular formula C15H10O2 B14750627 9H-Phenanthro[2,3-d][1,3]dioxole CAS No. 224-09-9](/img/structure/B14750627.png)
9H-Phenanthro[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Phenanthro[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenanthrene derivatives with reagents that facilitate the formation of the dioxole ring. For instance, the cyclization can be achieved using reagents such as acetic anhydride and sulfuric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 9H-Phenanthro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9H-Phenanthro[2,3-d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
- Phenanthro[3,4-d][1,3]dioxole
- Phenanthro[9,10-d][1,3]dioxole
- Benzo[d][1,3]dioxole
Comparison: 9H-Phenanthro[2,3-d][1,3]dioxole is unique due to its specific ring fusion pattern and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
224-09-9 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
naphtho[2,1-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-14-15(8-13(11)12)17-9-16-14/h1-8H,9H2 |
InChI Key |
GYZRLJRGRZCJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
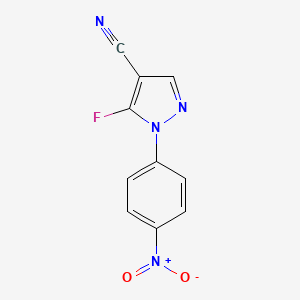
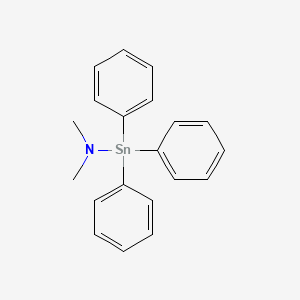
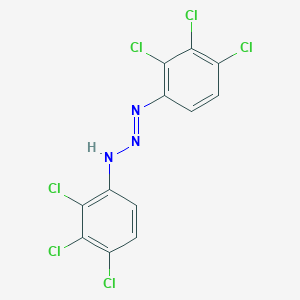
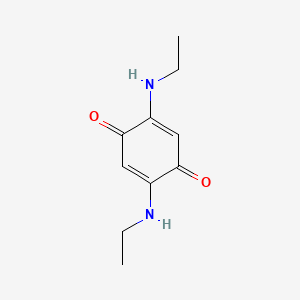

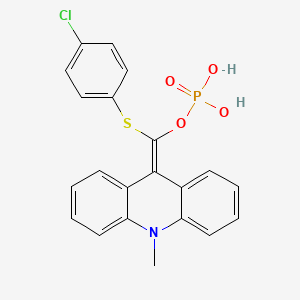
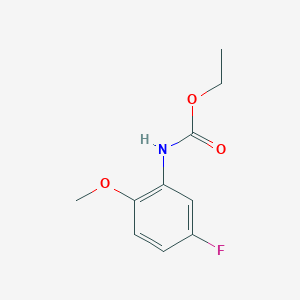
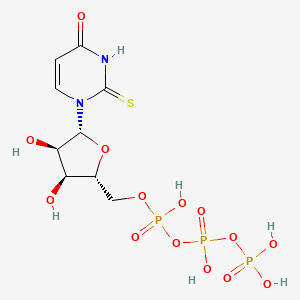
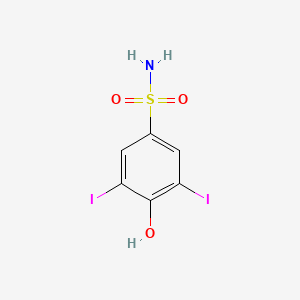
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
